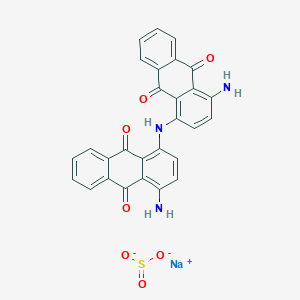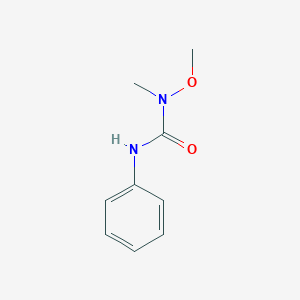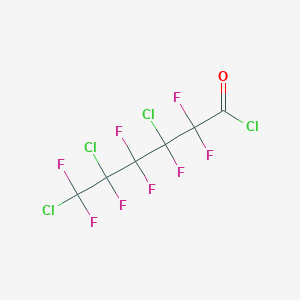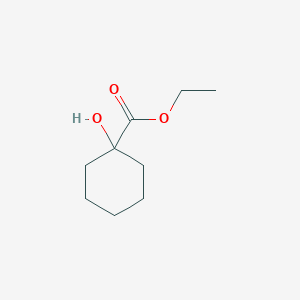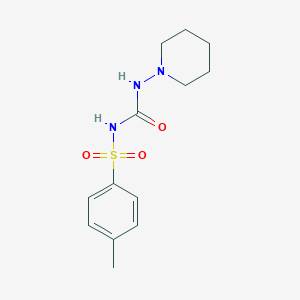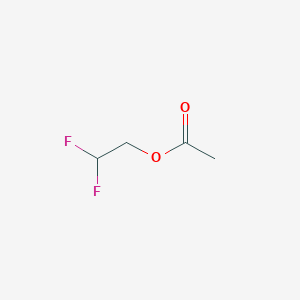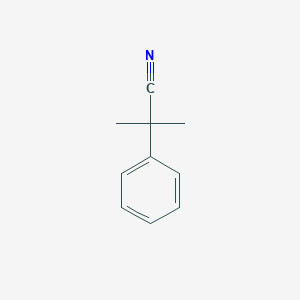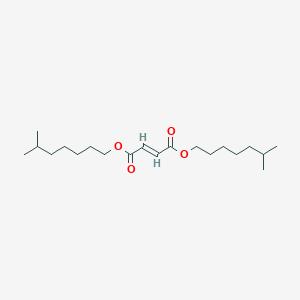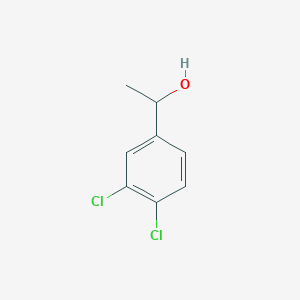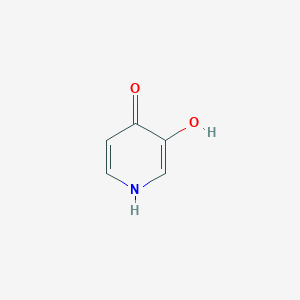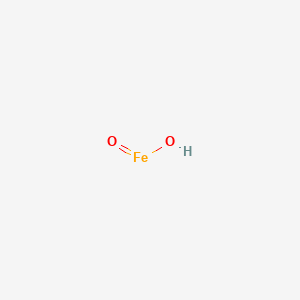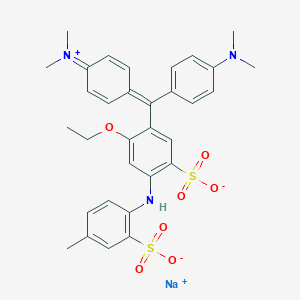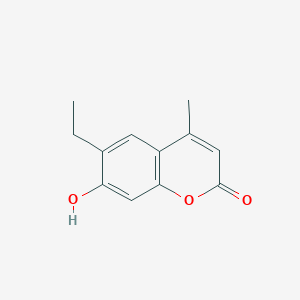
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
Übersicht
Beschreibung
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a coumarin derivative . It is an orally active natural compound with potent anti-oxidant and anti-inflammatory activities . It inhibits myeloperoxidase activity and reduces IL-6 level .
Synthesis Analysis
The synthesis of this compound involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF .Molecular Structure Analysis
The molecular structure of 6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is represented by the formula C12H12O3 . The InChI code for this compound is 1S/C12H12O3/c1-3-8-5-9-7 (2)4-12 (14)15-11 (9)6-10 (8)13/h4-6,13H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a white to yellow solid with a molecular weight of 204.23 . It has a melting point of 208-213°C .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Coumarin derivatives have been tested for their antiviral properties . The specific methods of application or experimental procedures are not detailed in the sources. However, the results have shown promising antiviral activity.
Antibacterial Activity
Coumarin derivatives have also been explored for their antibacterial properties . The specific methods of application or experimental procedures are not detailed in the sources. However, the results have shown promising antibacterial activity.
Anticancer Activity
Coumarin derivatives have been intensively screened for different biological properties, including anticancer activity . The specific methods of application or experimental procedures are not detailed in the sources. However, the results have shown promising anticancer activity.
Anti-inflammatory Activity
Coumarin derivatives have been tested for their anti-inflammatory properties . The specific methods of application or experimental procedures are not detailed in the sources. However, the results have shown promising anti-inflammatory activity.
Inhibitor for Protein Tyrosine Phosphatase 1B, Acetyl Cholinesterase and Monoamine Oxidase
Coumarin derivatives, including “6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one”, have been used as inhibitors for protein tyrosine phosphatase 1B, acetyl cholinesterase, and monoamine oxidase . The specific methods of application or experimental procedures are not detailed in the sources. However, the results have shown promising inhibitory activity.
Applications in Industrial Branches
Coumarin derivatives have a wide range of applications in many industrial branches . They are used as optical brighteners , photosensitizers , fluorescent and laser dyes , and additives in food, perfumes, cosmetics, and pharmaceuticals . The specific methods of application or experimental procedures are not detailed in the sources.
Synthesis of Heterocyclic Compounds
Coumarin derivatives, including “6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one”, have been used in the synthesis of heterocyclic compounds . The specific methods of application or experimental procedures are not detailed in the sources. However, the results have shown promising results in the synthesis of heterocyclic compounds .
Production of Fluorescent Materials
Coumarin derivatives have been used in the production of fluorescent materials . The specific methods of application or experimental procedures are not detailed in the sources. However, the results have shown promising results in the production of fluorescent materials .
Safety And Hazards
Eigenschaften
IUPAC Name |
6-ethyl-7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-8-5-9-7(2)4-12(14)15-11(9)6-10(8)13/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDTWGXIYHPUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902340 | |
| Record name | NoName_1580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



